Sepantronium bromide
Overview
Description
Sepantronium bromide, also known as YM155, is a potent, selective small-molecule inhibitor of survivin . Survivin is an anti-apoptotic protein often overexpressed in cancer cells, making it a logical target for potential cancer treatment .
Molecular Structure Analysis
The molecular formula of Sepantronium bromide is C20H19BrN4O3 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis
Sepantronium bromide has been reported to suppress survivin expression in a dose and time-dependent manner, causing broad-range apoptosis . It also induces DNA damage, which is another anticancer mechanism of this drug .Physical And Chemical Properties Analysis
Sepantronium bromide is a powder with a molecular weight of 443.29 .Scientific Research Applications
Cancer Treatment Research
Sepantronium Bromide, also known as YM155, has been extensively studied in the context of cancer treatment. Research has shown that Sepantronium Bromide acts as a survivin suppressant. Survivin is a protein that inhibits apoptosis (cell death) and is often overexpressed in cancer cells, contributing to tumor growth and resistance to chemotherapy. For example, Kelly et al. (2013) conducted a phase I/II study to examine the safety and efficacy of Sepantronium Bromide in combination with carboplatin and paclitaxel in patients with advanced non-small-cell lung cancer. The study concluded that while the treatment was well-tolerated, it did not significantly improve response rates in advanced non-small-cell lung cancer (Kelly et al., 2013).
Pharmacokinetic Modeling
The pharmacokinetics of Sepantronium Bromide have also been a subject of research. Aoyama et al. (2012) characterized the population pharmacokinetics of Sepantronium Bromide in patients with various types of cancer, including non-small cell lung cancer, hormone-refractory prostate cancer, and unresectable stage III or IV melanoma. The study highlighted the importance of factors like creatinine clearance and cancer type on the clearance of Sepantronium Bromide, providing insights for optimizing therapeutic efficacy and minimizing toxicity in cancer therapy (Aoyama et al., 2012).
Understanding Mechanisms of Action
Investigations into the mechanisms of action of Sepantronium Bromide have revealed interesting insights. For instance, Wani et al. (2018) discovered that Sepantronium Bromide causes oxidative DNA damage upon reductive activation, a mechanism distinct from typical quinone behavior. This understanding is crucial for formulating effective drug combinations and selecting appropriate cancer types for treatment (Wani et al., 2018).
Improving Drug Delivery and Efficacy
Research has also focused on improving the delivery and efficacy of Sepantronium Bromide. For example, Kawano et al. (2014) explored the encapsulation of Sepantronium Bromide in polyethylene glycol-coated liposomes, which extended the drug's half-life and enhanced tumor accumulation. This liposomal formulation showed potential as a new dosage form of YM155 that could be more convenient and effective for users (Kawano et al., 2014).
Predictive Biomarkers and Imaging Studies
Predictive biomarkers and imaging studies using Sepantronium Bromide have also been a focus. Mitsuoka et al. (2018) investigated the use of 11C-labeled YM155 as a PET tracer to assess tumor uptake and response to treatment. This approach could potentially help identify patients who would respond to YM155 treatment, enhancing personalized medicine in cancer therapy (Mitsuoka et al., 2018).
Safety And Hazards
Future Directions
Understanding the molecular mechanism of action of Sepantronium bromide is of vital importance for modern personalized medicine involving the selection of responsive patients and possible treatment combinations . The development of effective therapeutic modalities that target quiescent cancer cells may enable new cancer treatments to prevent cancer progression and recurrence .
properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
Record name | Sepantronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sepantronium bromide | |
CAS RN |
781661-94-7 | |
Record name | Sepantronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sepantronium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sepantronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPANTRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.